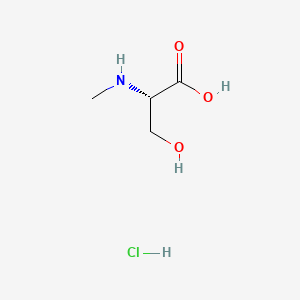

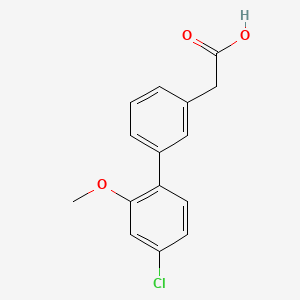

![molecular formula C12H10FNO2 B595424 Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- CAS No. 169814-55-5](/img/structure/B595424.png)

Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-, also known as 4-fluoro-N-methyl-3-methyl-5-phenylisoxazole, is an organic compound belonging to the isoxazole family. It is a colorless solid that is insoluble in water, but soluble in common organic solvents. It is used in a variety of scientific and industrial applications, including synthesis, pharmaceuticals, and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Enantioselective Biocatalytic Reduction

The compound has been used in enantioselective biocatalytic reduction studies . In one study, it was reduced using P. crispum cells, resulting in the formation of (S)-(-)-1-(4-fluorophenyl)ethanol with a 46% yield and 90% enantiomeric excess . This process has potential applications in the production of chiral pharmaceuticals and other fine chemicals.

Intermediate in the Synthesis of Antagonists

(S)-(-)-1-(4-fluorophenyl)ethanol, which can be obtained from the bioreduction of this compound, is an intermediate in the synthesis of an antagonist of the CCR5 chemokine receptor . This antagonist can potentially be protective against HIV infection .

Component of Antimalarial Agent

®-(+)-1-(4-fluorophenyl)ethanol, which can also be obtained from the bioreduction of this compound, is a component of an antimalarial agent . This highlights the compound’s importance in the development of treatments for malaria.

γ-Secretase Modulator

®-(+)-1-(4-fluorophenyl)ethanol is a γ-secretase modulator necessary for the treatment of Alzheimer’s disease . This shows the compound’s potential in the development of treatments for neurodegenerative diseases.

Role in Chiral Recognition Studies

Alongside o-fluoro-substituted analogs, (S)-(-)-1-(4-fluorophenyl)ethanol can be used to evaluate the role of substituents in the chiral recognition in molecular complexes . This can help in understanding the mechanisms of chiral recognition, which is crucial in the design of chiral drugs and catalysts.

Laboratory Chemicals

This compound is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab.

Food, Drug, Pesticide or Biocidal Product Use

It is also used in food, drug, pesticide or biocidal product use . This shows its wide range of applications in different industries.

Eigenschaften

IUPAC Name |

1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNLZIPZXIVDCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696744 |

Source

|

| Record name | 1-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone | |

CAS RN |

169814-55-5 |

Source

|

| Record name | 1-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)

![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)

![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)

![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)